Product packaging for L-Xylitol 5-phosphate(Cat. No.:CAS No. 64913-51-5)

L-Xylitol 5-phosphate

Cat. No.: B1211197
CAS No.: 64913-51-5
M. Wt: 232.13 g/mol
InChI Key: VJDOAZKNBQCAGE-WISUUJSJSA-N
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Description

L-Xylitol 5-phosphate (CAS 64913-51-5) is a key experimental monosaccharide phosphate intermediate in the study of bacterial metabolic pathways, particularly the anaerobic L-ascorbate utilization (ula) pathway in organisms such as Escherichia coli . Its primary research value lies in its role as a substrate for the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase (UlaD) . Investigations into its mechanism reveal that in bacteria like Streptococcus mutans , the phosphorylation of xylitol and the subsequent formation of this compound initiates a metabolic sequence. This process can lead to a futile energy cycle, where the compound is phosphorylated, subsequently dephosphorylated, and then expelled, thereby contributing to bacterial growth inhibition . This mechanism underpins its research application in studying the anti-bacterial effects of xylitol on various oral streptococci and periodontopathogens . The compound, with a molecular formula of C 5 H 13 O 8 P and an average mass of 232.125 Da, is a solid belonging to the class of monosaccharide phosphates . It is exclusively for research purposes and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O8P B1211197 L-Xylitol 5-phosphate CAS No. 64913-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64913-51-5

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

IUPAC Name

[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m1/s1

InChI Key

VJDOAZKNBQCAGE-WISUUJSJSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Other CAS No.

64913-51-5

Synonyms

xylitol 5-P
xylitol 5-phosphate

Origin of Product

United States

Interdisciplinary Research Landscape Surrounding Phosphorylated Pentitols

Pathways of this compound Formation

The synthesis of this compound is not universal and occurs through distinct biochemical reactions, primarily involving either direct phosphorylation during transport or the phosphorylation of a precursor ketone.

In several oral streptococci and other bacteria, xylitol is transported into the cell via the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). oup.comkijob.or.kr This system facilitates the translocation of sugars across the cell membrane with concomitant phosphorylation. Specifically, studies on Streptococcus mutans and Lactobacillus casei have shown that a fructose-specific PTS is responsible for the uptake and phosphorylation of xylitol, yielding intracellular xylitol 5-phosphate. oup.comresearchgate.netoup.com

This process, however, represents a "futile cycle" in these organisms. researchgate.netasm.org The PEP-derived phosphate group is transferred to xylitol, but the resulting xylitol 5-phosphate cannot be further metabolized to enter energy-yielding pathways. researchgate.netoup.com This leads to an accumulation of the toxic intermediate, which ultimately inhibits cell growth by depleting the cell's energy reserves (PEP). researchgate.netasm.org The high-affinity phosphoenolpyruvate (PEP)-dependent sugar:phosphotransferase system (PTS) is the primary route for sugar transport in many oral streptococci. oup.com

A more common and metabolically productive route to a phosphorylated five-carbon ketose involves the action of xylulokinases. L-xylulokinase (EC 2.7.1.53) is an enzyme that specifically catalyzes the ATP-dependent phosphorylation of L-xylulose at the fifth carbon, producing L-xylulose 5-phosphate and ADP. tandfonline.comwikipedia.org This reaction is a critical step in the catabolism of L-xylitol and L-arabinose in various microorganisms. ontosight.ai

The enzyme L-xylulokinase was first purified and characterized from Aerobacter aerogenes (now known as Klebsiella aerogenes) grown on L-xylose. tandfonline.com In Escherichia coli, the lyxK gene encodes for L-xylulokinase, which is essential for the utilization of L-lyxose. tandfonline.com The expression of this gene allows for the efficient biocatalytic phosphorylation of L-xylulose to L-xylulose 5-phosphate. tandfonline.comtandfonline.com This pathway is distinct from the futile cycle, as the L-xylulose 5-phosphate produced can be channeled into central metabolism.

Table 1: Key Enzymes in the Formation of Xylitol 5-Phosphate and Related Intermediates
EnzymeEC NumberReaction CatalyzedOrganism/Pathway ExampleReference
Fructose-specific PTSN/AXylitol (extracellular) + PEP → Xylitol 5-phosphate (intracellular) + PyruvateStreptococcus mutans, Lactobacillus casei researchgate.netoup.com
L-Xylulokinase2.7.1.53L-Xylulose + ATP → L-Xylulose 5-phosphate + ADPE. coli, Klebsiella aerogenes (L-arabinose/L-lyxose catabolism) tandfonline.comwikipedia.orgtandfonline.com
D-Xylulokinase2.7.1.17D-Xylulose + ATP → D-Xylulose 5-phosphate + ADPSaccharomyces cerevisiae, Kluyveromyces marxianus (D-xylose catabolism) tandfonline.comnih.gov

Both L-xylulose 5-phosphate and its enantiomer, D-xylulose 5-phosphate, are significant intermediates that link various peripheral sugar metabolic pathways to the central pentose phosphate pathway (PPP). tandfonline.comtandfonline.com D-xylulose 5-phosphate is a direct intermediate of the PPP, formed from ribulose-5-phosphate by the enzyme ribulose-5-phosphate epimerase. wikipedia.org

L-xylulose 5-phosphate is generated in several degradation pathways, including those for L-arabinose, L-lyxose, and glucuronic acid. tandfonline.comulisboa.pt In the fungal pathway for L-arabinose degradation, L-arabinose is converted through a series of steps to L-xylulose, which is then phosphorylated to L-xylulose 5-phosphate. ontosight.ainih.gov This intermediate is subsequently converted into D-xylulose 5-phosphate, which can then enter the PPP for further metabolism. ontosight.ai This connection allows organisms to utilize various pentose sugars by funneling them into a central metabolic route for the production of energy and biosynthetic precursors. reactome.orgontosight.aispandidos-publications.com

Catabolic Routes and Dephosphorylation Mechanisms

The breakdown and processing of L-xylitol and its phosphorylated form are crucial for both nutrient utilization and detoxification, depending on the organism and the metabolic context.

The catabolism of L-xylitol is a multi-step enzymatic process observed in organisms capable of using it as a carbon source. ontosight.ai The primary pathway involves two key reactions:

Oxidation: L-xylitol is first oxidized to L-xylulose. This reaction is catalyzed by the enzyme L-xylitol dehydrogenase. ontosight.aiontosight.ai

Phosphorylation: The resulting L-xylulose is then phosphorylated by L-xylulokinase, using ATP as the phosphate donor, to form L-xylulose 5-phosphate. ontosight.aiontosight.ai

This L-xylulose 5-phosphate is then epimerized to D-xylulose 5-phosphate, thereby entering the pentose phosphate pathway. ontosight.ai In some bacteria, a novel xylitol catabolic pathway has been evolved, featuring a xylitol-4-dehydrogenase that oxidizes xylitol to L-xylulose, which then feeds into the L-xylulokinase step. asm.org

Table 2: L-Xylitol Catabolic Pathway
StepSubstrateEnzymeProductReference
1L-XylitolL-Xylitol DehydrogenaseL-Xylulose ontosight.aiontosight.ai
2L-XyluloseL-XylulokinaseL-Xylulose 5-phosphate ontosight.aiontosight.ai
3L-Xylulose 5-phosphateL-Xylulose-5-phosphate 3-epimeraseD-Xylulose 5-phosphate ontosight.aiasm.org

In organisms where xylitol 5-phosphate is a dead-end, toxic product, a mechanism exists for its detoxification and expulsion. In Streptococcus mutans and Lactobacillus casei, the xylitol 5-phosphate formed by the PTS is hydrolyzed back to xylitol and inorganic phosphate. asm.orgumich.edunih.gov This dephosphorylation is the first step of a two-step expulsion process. umich.edu

The reaction is catalyzed by a phosphatase that appears to be energy-dependent and inducible by the presence of xylitol. umich.edunih.gov This enzyme has a broad substrate specificity, acting on other sugar phosphates as well. umich.edu Following dephosphorylation, the free xylitol is expelled from the cell. asm.orgumich.edu This entire cycle of phosphorylation, dephosphorylation, and expulsion consumes energy without any metabolic gain, explaining the bacteriostatic effect of xylitol on these organisms. researchgate.netasm.org

Enantiomeric Relationships and Metabolic Flux of D- and L-Xylulose 5-Phosphate

D-xylulose 5-phosphate and L-xylulose 5-phosphate are enantiomers, meaning they are stereoisomers that are non-superimposable mirror images of each other. tandfonline.com This structural relationship dictates their interaction with stereospecific enzymes and determines their distinct, yet interconnected, metabolic roles within the cell. While D-xylulose 5-phosphate is a well-established intermediate in the central pentose phosphate pathway (PPP), L-xylulose 5-phosphate follows a separate initial pathway before its carbon skeleton can be integrated into mainstream metabolism. tandfonline.comwikipedia.orgnih.gov

The metabolic fates of these two enantiomers are governed by specific enzymes that recognize their unique stereochemistry. The phosphorylation of D-xylulose is catalyzed by D-xylulokinase, while L-xylulose is phosphorylated by a distinct L-xylulokinase. tandfonline.comwikipedia.orgwikipedia.org

Metabolic Pathways and Enzymatic Interconversion

D-xylulose 5-phosphate (D-Xu5P) is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. wikipedia.org It is primarily formed from D-ribulose 5-phosphate through the action of ribulose-5-phosphate 3-epimerase. wikipedia.orgnih.gov Once formed, D-Xu5P serves as a substrate for the enzyme transketolase, which transfers a two-carbon unit to an acceptor molecule, thereby linking the PPP with glycolysis. wikipedia.org Another significant route to D-Xu5P is the glucuronate-xylulose pathway, which converts D-glucuronate through a series of intermediates including L-xylulose and xylitol, ultimately yielding D-xylulose which is then phosphorylated. reactome.orgnih.gov

L-xylulose 5-phosphate (L-Xu5P) is an intermediate in specific metabolic pathways, such as the anaerobic utilization of L-ascorbate (vitamin C) in microorganisms like Escherichia coli. nih.govnih.gov In this pathway, L-xylulose is first phosphorylated to L-Xu5P by L-xylulokinase. wikipedia.org For the cell to harness the carbon from L-Xu5P for energy, it must be converted into its D-enantiomer. This is achieved through a sequence of epimerization reactions. First, L-xylulose-5-phosphate 3-epimerase (UlaE) converts L-Xu5P to L-ribulose 5-phosphate. nih.govnih.gov Subsequently, L-ribulose-5-phosphate 4-epimerase (UlaF or AraD) catalyzes the conversion of L-ribulose 5-phosphate to D-xylulose 5-phosphate, which can then enter the high-flux pentose phosphate pathway. ebi.ac.ukresearchgate.net

This enzymatic cascade provides a direct link between the metabolism of L- and D-pentose phosphates, ensuring that carbon from L-sugars can be efficiently integrated into central carbohydrate metabolism.

Table 1: Key Enzymes in the Metabolism of D- and L-Xylulose 5-Phosphate

EnzymeSubstrate(s)Product(s)Metabolic Pathway
D-XylulokinaseD-Xylulose, ATPD-Xylulose 5-phosphate, ADPPentose Phosphate Pathway / Glucuronate-Xylulose Pathway wikipedia.orgnih.gov
L-XylulokinaseL-Xylulose, ATPL-Xylulose 5-phosphate, ADPL-Ascorbate Utilization / Pentose Interconversion wikipedia.org
Ribulose-5-Phosphate 3-EpimeraseD-Ribulose 5-phosphateD-Xylulose 5-phosphatePentose Phosphate Pathway wikipedia.orgnih.gov
L-Xylulose-5-Phosphate 3-Epimerase (UlaE)L-Xylulose 5-phosphateL-Ribulose 5-phosphateL-Ascorbate Utilization nih.govnih.gov
L-Ribulose-5-Phosphate 4-Epimerase (UlaF/AraD)L-Ribulose 5-phosphateD-Xylulose 5-phosphateL-Ascorbate Utilization / Arabinose Catabolism ebi.ac.ukresearchgate.net
TransketolaseD-Xylulose 5-phosphate, Ribose 5-phosphateSedoheptulose 7-phosphate, Glyceraldehyde 3-phosphatePentose Phosphate Pathway wikipedia.org
PhosphoketolaseD-Xylulose 5-phosphate, PhosphateAcetyl-phosphate, Glyceraldehyde 3-phosphatePhosphoketolase Pathway nih.govnih.gov

Metabolic Flux and Regulation

The concept of metabolic flux describes the rate of turnover of molecules through a metabolic pathway. The flux through the pentose phosphate pathway, and consequently the production and consumption of D-Xu5P, is substantial, especially in anabolic states or when cells are utilizing pentose sugars as a carbon source. nih.gov

D-Xu5P is not merely a metabolic intermediate; it is also a crucial signaling molecule. It allosterically activates protein phosphatase 2A (PP2A), which in turn influences the activity of key regulatory enzymes in glycolysis and fatty acid synthesis. wikipedia.orgpnas.org Studies have shown that increasing the intracellular concentration of D-Xu5P by infusing xylitol can directly impact the expression of genes involved in hepatic glucose metabolism. nih.gov

The metabolic flux of L-xylulose 5-phosphate is primarily directed towards its conversion to the D-enantiomer. The pathways that produce L-Xu5P, such as L-ascorbate degradation, function as feeder pathways that channel carbon into the central metabolic routes. nih.govresearchgate.net The regulation of these pathways ensures that the cell can adapt to utilize various carbon sources. For instance, in some bacteria, the metabolic fate of D-Xu5P itself is flexible; depending on the concentration of xylose, its metabolism can be shifted between the phosphoketolase pathway (producing acetate (B1210297) and ethanol) and the pentose phosphate/glycolytic pathway (producing lactate). nih.gov This demonstrates a dynamic control of metabolic flux at a key branching point.

Table 2: Metabolic Fate and Flux of Xylulose 5-Phosphate Enantiomers

EnantiomerPrimary Metabolic FateKey Regulatory Aspects
D-Xylulose 5-Phosphate Enters the non-oxidative Pentose Phosphate Pathway (PPP) via transketolase or the Phosphoketolase Pathway. wikipedia.orgnih.govActs as a signaling molecule activating protein phosphatase 2A (PP2A), which regulates glycolysis and lipogenesis. pnas.org The flux is influenced by substrate availability (e.g., glucose, pentoses) and cellular anabolic demand.
L-Xylulose 5-Phosphate Epimerized to D-Xylulose 5-phosphate to enter the PPP. nih.govnih.govresearchgate.netFlux is dependent on the catabolism of precursor molecules like L-ascorbate or L-lyxose. Serves as an entry point for L-pentoses into central metabolism. tandfonline.comwikipedia.org

Enzymology of L Xylitol 5 Phosphate and Associated Metabolism

Key Enzymes Involved in Phosphorylation of Xylitol (B92547) and Xylulose

The phosphorylation of xylitol and its corresponding ketose, xylulose, is a critical step in their metabolism. This process is primarily carried out by two distinct enzymatic systems: xylulokinases and the phosphoenolpyruvate (B93156):phosphotransferase system.

Xylulokinase (XK), also known as D-xylulokinase and systematically named ATP:D-xylulose 5-phosphotransferase (EC 2.7.1.17), is a key enzyme that catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose 5-phosphate researchgate.netresearchgate.netresearchgate.net. This reaction is a pivotal step in the pentose (B10789219) and glucuronate interconversion pathways researchgate.net. The enzyme belongs to the transferase family, specifically those that transfer phosphorus-containing groups to an alcohol group acceptor researchgate.net.

The catalytic activity of xylulokinases involves a significant conformational change upon substrate binding, a mechanism known as induced fit nih.gov. Structurally, these enzymes typically possess a two-domain fold characteristic of the sugar kinase/hsp70/actin superfamily researchgate.netresearchgate.net. The binding of the sugar substrate to one domain and ATP to the other necessitates a large-scale conformational change to bring the two substrates into proximity for catalysis to occur researchgate.netresearchgate.net.

The substrate specificity of xylulokinases can vary between different organisms. Human xylulokinase (hXK) exhibits high specificity for D-xylulose, with NMR studies indicating that it does not act on other related sugars such as D-ribulose, xylitol, D-arabinose, D-lyxose, or D-xylose researchgate.net. This strict specificity is attributed to the binding of D-xylulose in its linear keto-form, which allows for precise hydrogen bonding within the active site researchgate.netnih.gov. In contrast, xylulokinase from Saccharomyces cerevisiae can also accept D-ribulose as a substrate, with a reaction rate approximately 60% of that observed with D-xylulose frontiersin.orgoup.com. The enzyme from Escherichia coli also displays a more relaxed substrate specificity, being able to phosphorylate D-ribulose, xylitol, and D-arabitol, although with lower catalytic efficiency compared to D-xylulose nih.govdntb.gov.ua.

Table 1: Kinetic Parameters of Xylulokinases from Various Organisms

Organism Substrate Km (mM) kcat (s-1)
Homo sapiens D-Xylulose 0.024 35
Saccharomyces cerevisiae D-Xylulose 0.31 -
Saccharomyces cerevisiae ATP 1.55 -
Escherichia coli D-Xylulose 0.29 255
Escherichia coli D-Ribulose 14 235
Escherichia coli Xylitol 127 237
Escherichia coli D-Arabitol 141 105
Mucor circinelloides D-Xylulose 0.29 -
Mucor circinelloides ATP 0.51 -

Data sourced from multiple studies researchgate.netnih.govfrontiersin.orgdntb.gov.ua.

In certain bacteria, the uptake and phosphorylation of xylitol are mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS) researchgate.netresearchgate.netfrontiersin.org. This system couples the transport of sugars across the cell membrane with their simultaneous phosphorylation, using phosphoenolpyruvate (PEP) as the phosphate (B84403) donor oup.comdntb.gov.ua. The general components of the PTS include two cytoplasmic proteins, Enzyme I (EI) and the histidine phosphocarrier protein (HPr), and a series of sugar-specific membrane-bound protein complexes known as Enzyme II (EII) oup.comdntb.gov.ua.

The phosphorylation cascade begins with the autophosphorylation of EI by PEP, followed by the transfer of the phosphoryl group to HPr dntb.gov.ua. Phospho-HPr then donates the phosphoryl group to a sugar-specific EII complex oup.com. The EII complexes are typically composed of three domains: IIA, IIB, and IIC oup.com. The phosphoryl group is transferred from phospho-HPr to EIIA, then to EIIB, and finally to the sugar substrate as it is translocated across the membrane by the IIC domain dntb.gov.ua.

In the case of xylitol, studies in Streptococcus mutans have shown that a constitutive phosphoenolpyruvate:fructose (B13574) phosphotransferase system is responsible for its transport and phosphorylation into xylitol phosphate researchgate.netresearchgate.net. This process leads to the intracellular accumulation of xylitol phosphate, which cannot be further metabolized by the organism frontiersin.orgresearchgate.net. This accumulation, followed by dephosphorylation and expulsion of xylitol, creates a "futile cycle" that depletes the cell's energy reserves and contributes to the inhibitory effect of xylitol on the growth of these bacteria frontiersin.orgresearchgate.net. The phosphorylation of xylitol in this system is dependent on PEP and requires both soluble (EI, HPr) and membrane-bound (EII) cellular fractions researchgate.net. The activity of this system towards xylitol in S. mutans is inhibited by fructose, but not by glucose, mannose, or galactose, further supporting the role of the fructose-specific PTS in xylitol transport researchgate.net.

Enzymes Governing L-Xylitol 5-Phosphate Degradation and Interconversion

The metabolic fate of this compound is determined by enzymes that catalyze its dephosphorylation and the interconversion of related sugar alcohols and ketoses. These enzymatic activities are crucial for recycling the carbon backbone and maintaining metabolic balance.

The degradation of this compound often involves its dephosphorylation to xylitol. In organisms like Streptococcus mutans, this is a key step in the futile cycle that contributes to xylitol's antimicrobial properties. The expulsion of intracellularly accumulated xylitol 5-phosphate occurs through a two-step process: first, the hydrolysis of xylitol 5-phosphate to xylitol and inorganic phosphate, followed by the expulsion of free xylitol from the cell researchgate.net.

This dephosphorylation is catalyzed by a sugar phosphatase that is active on xylitol 5-phosphate researchgate.net. In S. mutans, this phosphatase activity is inducible, with its levels increasing significantly after successive cultivations of the cells in the presence of xylitol researchgate.net. The dephosphorylation step appears to be an energy-dependent process, potentially requiring ATP researchgate.net. The phosphatase from S. mutans exhibits broad substrate specificity, showing activity towards other sugar phosphates such as glucose 6-phosphate, fructose 6-phosphate, galactose 6-phosphate, and ribose 5-phosphate researchgate.net. This suggests that the enzyme may play a broader role in the dephosphorylation of various sugar esters within the cell researchgate.net. A similar inducible, membrane-regulated xylitol 5-phosphate phosphatase has also been characterized in Lactobacillus casei researchgate.net.

Xylitol dehydrogenases play an indirect but crucial role in the metabolism associated with this compound by catalyzing the interconversion of xylitol and its corresponding ketoses, L-xylulose and D-xylulose. These reactions are vital as they link xylitol, the dephosphorylated product of this compound, to other metabolic pathways.

Two main types of xylitol dehydrogenases are involved:

L-Xylulose Reductase (EC 1.1.1.10) : This enzyme, also known as dicarbonyl/L-xylulose reductase (DCXR), catalyzes the NADP+-dependent reduction of L-xylulose to xylitol researchgate.netwikipedia.org. It is a highly conserved enzyme found in a wide range of organisms, from yeast to mammals researchgate.net. In humans, L-xylulose reductase is involved in the uronate cycle of glucose metabolism researchgate.net. A deficiency of this enzyme leads to the benign genetic condition known as pentosuria, which is characterized by the excessive excretion of L-xylulose in the urine researchgate.netresearchgate.netwikipedia.org. This enzyme's activity provides a direct link between L-xylulose metabolism and the formation of xylitol, which can then be a substrate for phosphorylation.

Xylitol Dehydrogenase (EC 1.1.1.9) : This enzyme, also referred to as D-xylulose reductase, catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose nih.govnih.gov. This reaction is a key step in the xylose assimilation pathway of many yeasts and fungi frontiersin.orgnih.gov. In this pathway, D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) frontiersin.orgoup.comnih.gov. The resulting D-xylulose is subsequently phosphorylated by xylulokinase to D-xylulose 5-phosphate, which then enters the pentose phosphate pathway frontiersin.orgoup.com. The cofactor difference between the typically NADPH-preferring XR and the strictly NAD+-dependent XDH can lead to a redox imbalance and the accumulation of xylitol under certain conditions oup.com.

Biochemical Characterization of this compound Related Enzymes

The enzymes involved in the metabolism of this compound and its related compounds have been characterized from various sources, revealing a range of biochemical and kinetic properties.

Xylulokinases (XK) from different organisms exhibit distinct characteristics. For instance, the xylulokinase from Mucor circinelloides has Km values of 0.29 mM for D-xylulose and 0.51 mM for ATP nih.govoup.com. It functions as a monomer with a molecular weight of approximately 65 kDa oup.com. The enzyme from Bacillus coagulans shows optimal activity at a neutral pH and a temperature of 85°C researchgate.net.

L-Xylulose Reductase (LXR) from Neurospora crassa displays a strong preference for NADPH as a cofactor and has an optimal pH of 7.0 for the reductive reaction and 9.0 for the oxidative reaction nih.gov. Its optimal temperature for reductase activity is approximately 37°C nih.gov. The LXR from Aspergillus niger has a Km of 25 mM for L-xylulose and a Vmax of 650 U/mg of protein when measured at pH 7.0 and 30°C researchgate.net.

Xylitol Dehydrogenases (XDH) also show variability in their properties. The XDH from Aspergillus flavus is NAD+-dependent and has Km values of 16.9 mM for xylitol and 16.2 mM for sorbitol frontiersin.org. It has an optimal pH of 9.5 and an optimal temperature of 50°C frontiersin.org. The enzyme from Trichoderma gamsii is also NAD+-dependent and exhibits Km values of 5.23 mM for xylitol, 8.01 mM for ribitol, and 12.34 mM for D-sorbitol, with an optimal temperature of 25°C and an optimal pH of 9.5 nih.gov.

Table 2: Biochemical Properties of this compound Related Dehydrogenases

Enzyme Organism Substrate Km (mM) Optimal pH Optimal Temperature (°C) Cofactor Preference
L-Xylulose Reductase Aspergillus niger L-Xylulose 25 7.0 30 NADPH
L-Xylulose Reductase Neurospora crassa D-Ribulose - 7.0 37 NADPH
Xylitol Dehydrogenase Aspergillus flavus Xylitol 16.9 9.5 50 NAD+
Xylitol Dehydrogenase Trichoderma gamsii Xylitol 5.23 9.5 25 NAD+

Data compiled from various biochemical studies researchgate.netfrontiersin.orgnih.govnih.gov.

Substrate and Coenzyme Specificity

The formation of this compound involves the phosphorylation of xylitol. This reaction is catalyzed by specific kinases and phosphotransferase systems with defined substrate and co-substrate requirements.

Substrate Specificity:

Xylitol: In organisms like Corynebacterium glutamicum, the endogenous xylulokinase (XK), encoded by the xylB gene, utilizes xylitol as a substrate to produce xylitol-5-phosphate. researchgate.netnih.gov The overexpression of this enzyme leads to a significant accumulation of the phosphorylated product. researchgate.netnih.gov

Phosphoenolpyruvate: In Lactobacillus casei, this compound is synthesized via a xylitol phosphoenolpyruvate:phosphotransferase system. nih.gov In this system, xylitol is the phosphate acceptor, and phosphoenolpyruvate serves as the high-energy phosphate donor. nih.gov

Coenzyme Specificity of Related Enzymes: While the direct phosphorylation of xylitol does not involve redox coenzymes, enzymes acting on its precursor, xylitol, such as xylitol dehydrogenase (XDH), have strict coenzyme requirements.

NAD⁺/NADP⁺: Xylitol dehydrogenase from Pichia stipitis is a key enzyme in xylose metabolism and is naturally NAD⁺-dependent. nih.gov Significant research has been conducted to engineer the coenzyme specificity of XDH. Through site-directed mutagenesis, the catalytic efficiency (kcat/Km) with NADP⁺ was improved by over 4,500-fold, achieving a near-complete reversal of coenzyme preference from NAD⁺ to NADP⁺. nih.gov Similarly, L-arabinitol 4-dehydrogenase, which acts on similar five-carbon sugar alcohols, is strictly dependent on NAD⁺. core.ac.uk

Optimal pH and Temperature Conditions for Enzyme Activity

Specific data on the optimal conditions for the isolated enzyme that produces this compound is limited. However, studies on microbial xylitol production, which involves the broader metabolic pathway, provide insights into the general conditions under which these enzymes operate effectively.

Research on various microorganisms has identified optimal pH and temperature ranges for the bioconversion of xylose to xylitol, a precursor for this compound. For instance, xylitol production using Debaryomyces hansenii was found to be optimal at a starting pH of 5.5 and a temperature of 24°C. nih.govsemanticscholar.org In another study with the same organism, temperatures between 32-37°C led to the nearly complete consumption of xylose for xylitol production. nih.govsemanticscholar.org Fermentation with Meyerozyma caribbica CP02 showed the highest xylitol yield at a temperature of 32°C and a more acidic pH of 3.5. nih.gov A related enzyme, L-arabinose isomerase from Bacillus amyloliquefaciens, demonstrated optimal activity at a pH of 7.5 and a temperature of 45°C. mdpi.com

Table 1: Optimal Conditions for Xylitol Production and Related Enzyme Activity

Organism/Enzyme Optimal pH Optimal Temperature (°C)
Debaryomyces hansenii 5.5 24 - 37
Meyerozyma caribbica CP02 3.5 32
L-arabinose isomerase (B. amyloliquefaciens) 7.5 45

Metal Ion Requirements for Enzymatic Catalysis

Metal ions are crucial for the structure and catalytic function of many enzymes involved in pentose and polyol metabolism.

Zinc (Zn²⁺): The thermostability of NAD⁺-dependent xylitol dehydrogenase (XDH) from Pichia stipitis is linked to a structural zinc atom. nih.gov Introducing an additional zinc-binding site through mutagenesis has been shown to improve the enzyme's stability. nih.gov

Divalent Cations (e.g., Mg²⁺, Mn²⁺, Co²⁺): Enzymes in related pathways often depend on divalent metal cations. Xylose isomerase (XI) is a metalloenzyme that requires two divalent metal cations for its catalytic activity. nih.gov Many L-arabinose isomerase (L-AI) enzymes are also dependent on metal ions, frequently requiring manganese (Mn²⁺) or cobalt (Co²⁺) as cofactors for their reactions. mdpi.com However, some L-AIs, such as the one from Bacillus amyloliquefaciens, are metal-ion-independent. mdpi.com Interestingly, the activity of this specific L-AI was still enhanced by the presence of magnesium (Mg²⁺) and manganese (Mn²⁺) but was inhibited by ions like lead (Pb²⁺), chromium (Cr²⁺), and barium (Ba²⁺). mdpi.com

Table 2: Metal Ion Requirements for Related Enzymes in Xylitol Metabolism

Enzyme Metal Ion Role
Xylitol Dehydrogenase (XDH) Zn²⁺ Structural Integrity, Thermostability
Xylose Isomerase (XI) Divalent Cations Catalytic Activity
L-Arabinose Isomerase (L-AI) Mn²⁺, Co²⁺ (typically) Catalytic Activity (Cofactor)
L-Arabinose Isomerase (B. amyloliquefaciens) None (independent) Activity enhanced by Mg²⁺ and Mn²⁺

Biological Roles and Physiological Impact of L Xylitol 5 Phosphate

Intracellular Accumulation and Regulation of Xylitol (B92547) 5-Phosphate

L-Xylitol 5-phosphate is not a typical metabolite in most organisms but can accumulate intracellularly under specific conditions, particularly in microbes exposed to xylitol. The primary mechanism for its formation involves the transport of xylitol into the cell and its subsequent phosphorylation.

In several bacterial species, including the oral bacterium Streptococcus mutans, xylitol is transported into the cell via a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), specifically the fructose (B13574) PTS. nih.govkarger.com This system simultaneously transports and phosphorylates the substrate, converting xylitol directly into xylitol 5-phosphate at the expense of PEP. karger.comresearchgate.net Once formed, xylitol 5-phosphate cannot be readily metabolized by many bacteria, leading to its intracellular accumulation. researchgate.netnih.gov This buildup can reach significant levels, with calculated intracellular concentrations of up to 60 mM in growing S. mutans cells. karger.com

The regulation of intracellular xylitol 5-phosphate levels is crucial for microbial survival in the presence of xylitol. One key regulatory strategy is the expulsion of the accumulated sugar phosphate (B84403). umich.edu This is not a direct efflux of the phosphorylated compound but rather a two-step process. umich.edu First, an intracellular phosphatase hydrolyzes xylitol 5-phosphate back to xylitol and inorganic phosphate. umich.edu Subsequently, the free xylitol is expelled from the cell. nih.govumich.edu This expulsion mechanism can be regulated by exogenous xylitol; successive cultivations of S. mutans in the presence of xylitol have been shown to increase the activity of the phosphatase involved in this process by over four-fold. umich.edu This entire process, from uptake and phosphorylation to dephosphorylation and expulsion, constitutes an energy-demanding futile cycle. umich.edudntb.gov.ua

In other microorganisms like Corynebacterium glutamicum, intracellular accumulation of xylitol 5-phosphate has also been observed. In this bacterium, the endogenous xylulokinase (encoded by the xylB gene) is capable of phosphorylating xylitol, leading to the formation and accumulation of xylitol 5-phosphate, which inhibits growth. researchgate.netnih.gov

Impact on Microbial Physiology and Growth Inhibition Mechanisms

The intracellular accumulation of xylitol 5-phosphate profoundly disrupts microbial physiology, leading to growth inhibition. This inhibitory effect is multifactorial, involving the direct inhibition of key metabolic enzymes, interference with sugar transport, and the establishment of an energy-draining futile cycle.

Xylitol 5-phosphate is a known inhibitor of glycolysis, the central pathway for energy production from carbohydrates in many bacteria. nih.govnih.gov Its accumulation disrupts the normal metabolic flow. In Streptococcus mutans, the presence of xylitol leads to an intracellular buildup of xylitol 5-phosphate, which in turn causes a decrease in the intracellular levels of fructose 1,6-bisphosphate, a key glycolytic intermediate. nih.gov This suggests that xylitol 5-phosphate interferes with the upper stages of the glycolytic pathway. The inhibition of glycolysis leads to a significant reduction in acid production, a primary virulence factor of cariogenic bacteria. nih.gov Furthermore, the disruption of glycolysis by xylitol 5-phosphate dramatically decreases ATP synthesis, which can be reduced by 70-80%, thereby starving the cell of the energy required for growth and maintenance. nih.gov

Table 1: Effects of Xylitol 5-Phosphate on Glycolysis in Streptococcus species

Parameter Observed Effect Consequence References
Glycolytic Intermediates Decrease in fructose 1,6-bisphosphate levels Disruption of the glycolytic pathway nih.gov
Acid Production Inhibition of the rate of acid production Reduced cariogenic potential nih.gov
ATP Synthesis Decrease of 70-80% in glucose-dependent ATP synthesis Severe energy depletion and growth inhibition nih.gov

| Oxygen Consumption | Inhibition by approximately 20% in S. sobrinus | Reduced metabolic rate | nih.gov |

Xylitol gains entry into many bacterial cells, such as S. mutans, by "hijacking" the constitutive phosphoenolpyruvate:fructose phosphotransferase system (PTS). karger.com The resulting toxic accumulation of xylitol 5-phosphate is a direct consequence of this transport mechanism. karger.com Beyond its own transport, the resulting xylitol 5-phosphate can exert inhibitory effects on other transport systems. Research has indicated that xylitol 5-phosphate can cause noncompetitive inhibition of native xylose transporters in engineered E. coli and Corynebacterium glutamicum. researchgate.net This inhibition blocks the uptake of xylose, a pentose (B10789219) sugar that could otherwise be a valuable carbon and energy source, further contributing to the growth-inhibitory effects of xylitol.

The "futile xylitol cycle" is a significant mechanism behind the bacteriostatic effect of xylitol. nih.govdntb.gov.ua This cycle begins with the transport and phosphorylation of xylitol into the cell by the PTS, consuming a high-energy phosphate from phosphoenolpyruvate (PEP). researchgate.net Since the resulting xylitol 5-phosphate cannot be utilized, it accumulates. To counteract this toxic buildup, the cell expends further energy to dephosphorylate xylitol 5-phosphate back to xylitol, which is then expelled from the cell. researchgate.netumich.edudntb.gov.ua

This cycle is termed "futile" because it results in no net metabolic gain; instead, it leads to a continuous and wasteful expenditure of energy. dntb.gov.uataylorandfrancis.com Each turn of the cycle consumes a molecule of PEP, a crucial intermediate in glycolysis, effectively draining the cell's energy reserves. dntb.gov.ua The operation of this cycle rapidly dissipates the cell's energy supply, contributing significantly to the inhibition of bacterial growth. dntb.gov.uataylorandfrancis.com The expulsion process itself is energy-dependent, with the dephosphorylation step requiring ATP. umich.edu

Regulatory Roles within Cellular Metabolic Networks

While this compound is primarily known for its inhibitory effects in microbes, its isomer, D-xylulose 5-phosphate, plays a key regulatory role in mammalian metabolic networks, particularly in the liver.

In response to a high-carbohydrate meal, glucose metabolism in the liver increases, leading to a rise in the concentration of intermediates of the pentose phosphate pathway, including xylulose 5-phosphate (Xu5P). pnas.orgnih.gov Xu5P acts as a crucial intracellular signaling molecule that activates the Carbohydrate Response Element-Binding Protein (ChREBP), a key transcription factor that upregulates the genes involved in de novo lipogenesis (the conversion of carbohydrates into fatty acids). pnas.orgfrontiersin.orgnih.gov

The activation mechanism involves Xu5P stimulating the activity of a specific protein phosphatase, primarily Protein Phosphatase 2A (PP2A). pnas.orgfrontiersin.orgnih.gov This activated phosphatase then dephosphorylates ChREBP at key serine and threonine residues (such as Ser-196 and Thr-666). pnas.orgfrontiersin.orgnih.gov Dephosphorylation allows ChREBP to translocate from the cytoplasm into the nucleus, bind to specific DNA sequences known as Carbohydrate Response Elements (ChoREs) in the promoters of target genes, and activate their transcription. frontiersin.org These target genes encode key enzymes for glycolysis and lipogenesis, such as L-pyruvate kinase (L-PK) and fatty acid synthase (FAS). frontiersin.org Thus, through its activation of ChREBP, xylulose 5-phosphate plays a central role in coordinating carbohydrate metabolism with fat synthesis in the liver. pnas.orgnih.gov It is worth noting that some studies suggest that glucose-6-phosphate, rather than xylulose 5-phosphate, is the essential signal for ChREBP activation in liver cells, indicating a complex regulatory network. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Xylitol
D-Xylose
D-Xylulose 5-phosphate
Phosphoenolpyruvate (PEP)
Fructose 1,6-bisphosphate
ATP (Adenosine triphosphate)
Glucose 6-phosphate
Serine
Threonine
L-pyruvate kinase (L-PK)
Fatty acid synthase (FAS)

Contribution to NADPH Generation in Associated Metabolic Pathways

This compound is not a direct participant in the primary oxidative reactions of the pentose phosphate pathway (PPP) that generate Nicotinamide Adenine Dinucleotide Phosphate (NADPH). The oxidative phase of the PPP, which converts glucose-6-phosphate to ribulose-5-phosphate, is the principal source of cellular NADPH. wikipedia.org However, the metabolism of L-xylulose, a precursor to L-xylitol, is linked to the PPP, suggesting an indirect relationship to the cellular NADPH pool.

In mammals, L-xylulose is an intermediate in the glucuronic acid oxidation pathway. mhmedical.com Within this pathway, L-xylulose is reduced to xylitol by an NADP-dependent L-xylulose reductase. wits.ac.za This reaction consumes NADPH. Subsequently, xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase. wikipedia.org D-xylulose can then be phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. drugbank.comwikipedia.org This pathway ultimately connects the metabolism of L-xylulose to the central carbon metabolism where NADPH is produced. Therefore, while the direct conversion involving L-xylulose consumes NADPH, its metabolic product eventually enters a pathway crucial for NADPH regeneration.

In some yeasts, the catabolism of L-arabinose proceeds through L-xylulose and xylitol to D-xylulose, which then enters the pentose phosphate pathway. nih.gov The cofactor specificity of the enzymes in these pathways is critical. For example, the yeast Ambrosiozyma monospora possesses an NADH-dependent L-xylulose reductase, which differs from the NADPH-linked enzymes found in molds. nih.gov This highlights that the impact on the NADPH/NADP+ balance can vary between organisms.

Metabolic engineering efforts in microorganisms like Escherichia coli to enhance xylitol production often focus on increasing NADPH availability. This is typically achieved by overexpressing key enzymes of the oxidative pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd), thereby increasing the metabolic flux towards NADPH generation. nih.govacs.org This underscores the importance of NADPH as the reducing equivalent for the conversion of xylose to xylitol, a reaction catalyzed by an NADPH-dependent xylose reductase. wikipedia.orgnih.gov

Table 1: Key Enzymes in L-Xylulose and Xylitol Metabolism and their Cofactor Dependence
EnzymeReactionCofactorOrganism/Group
L-Xylulose ReductaseL-Xylulose + NADPH + H+ ↔ Xylitol + NADP+NADPHMammals wits.ac.za
L-Xylulose ReductaseL-Xylulose + NADH + H+ ↔ Xylitol + NAD+NADHAmbrosiozyma monospora (yeast) nih.gov
Xylitol DehydrogenaseXylitol + NAD+ ↔ D-Xylulose + NADH + H+NAD+Mammals, Yeasts wikipedia.orgdrugbank.com
Xylose ReductaseD-Xylose + NADPH + H+ ↔ Xylitol + NADP+NADPHYeasts wikipedia.org

Comparative Biochemical Significance Across Diverse Organisms

The biochemical significance of this compound and its unphosphorylated precursor, xylitol, varies considerably across different biological systems. In many organisms, the metabolic pathways involving these compounds are primarily centered around the D-isomers.

In certain bacteria, the intracellular accumulation of xylitol-5-phosphate is associated with cytotoxicity and growth inhibition. In the oral bacterium Streptococcus mutans, xylitol is transported into the cell and phosphorylated to xylitol-5-phosphate by a phosphoenolpyruvate:fructose phosphotransferase system. drugbank.comnih.gov This process is considered a "futile cycle" because the non-metabolizable xylitol-5-phosphate accumulates, leading to energy depletion and ultimately inhibiting cell growth. drugbank.com A similar inhibitory effect of xylitol-5-phosphate accumulation has been observed in engineered strains of Corynebacterium glutamicum. nih.gov In these contexts, xylitol-5-phosphate acts as a metabolic inhibitor rather than a useful intermediate.

In contrast, in mammals, the metabolism of L-xylulose via xylitol serves as a link to the central pentose phosphate pathway. reactome.org A deficiency in the NADP-dependent L-xylulose reductase in humans leads to a benign genetic condition known as essential pentosuria, characterized by the excretion of large amounts of L-xylulose in the urine. mhmedical.comwits.ac.za This highlights the role of this pathway in normal human metabolism.

In various yeasts and fungi, the metabolism of pentose sugars like D-xylose and L-arabinose involves xylitol as a key intermediate. wikipedia.orgnih.gov D-xylose is reduced to xylitol, which is then oxidized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. nih.gov The efficiency of these pathways is of significant interest for biotechnological applications, such as the production of xylitol and biofuels from lignocellulosic biomass. nih.govresearchgate.net The balance of NADH and NADPH is a critical factor in these organisms, as xylose reductase can use NADPH while xylitol dehydrogenase uses NAD+. wikipedia.org This cofactor imbalance can lead to the accumulation of xylitol.

The enzymatic phosphorylation of L-xylulose to L-xylulose-5-phosphate has been demonstrated using L-xylulokinase from Escherichia coli, indicating that bacteria possess the enzymatic machinery to produce this compound. tandfonline.com However, its subsequent metabolic fate and physiological role in these organisms are not as well-defined as that of its D-enantiomer.

Table 2: Comparative Role of Xylitol Phosphorylation in Different Organisms
OrganismContextMetaboliteBiochemical Role/Significance
Streptococcus mutansXylitol MetabolismXylitol-5-phosphateInhibitory; accumulation leads to a futile energy-wasting cycle and growth inhibition. nih.gov
Corynebacterium glutamicum (engineered)D-Xylose UtilizationXylitol-5-phosphateCytotoxic; intracellular accumulation inhibits growth. nih.gov
MammalsGlucuronic Acid PathwayL-Xylulose/XylitolIntermediates connecting to the pentose phosphate pathway via D-xylulose-5-phosphate. wits.ac.zareactome.org
Yeasts (e.g., Saccharomyces cerevisiae)D-Xylose FermentationXylitolKey intermediate in the conversion of D-xylose to D-xylulose-5-phosphate for entry into the PPP. nih.gov
Escherichia coliEnzymatic SynthesisL-Xylulose-5-phosphateCan be synthesized via L-xylulokinase, but its natural physiological role is less clear. tandfonline.com

Future Directions and Emerging Research Areas in L Xylitol 5 Phosphate Studies

Elucidation of Novel Metabolic Pathways and Regulatory Networks

Future research will focus on identifying and characterizing novel metabolic pathways where L-Xylitol 5-phosphate may act as a substrate or a regulatory molecule. While its involvement in pentose (B10789219) metabolism is known, its potential connections to other central metabolic routes remain largely unexplored. Investigations into how its accumulation or depletion affects global metabolic fluxes will be crucial. This involves tracing the fate of this compound under various physiological conditions to uncover new enzymatic reactions and transport mechanisms.

A key area of interest is the exploration of regulatory networks governed by this phosphosugar. In Corynebacterium glutamicum, for instance, the intracellular accumulation of xylitol-5-phosphate has been observed to inhibit growth, suggesting a cytotoxic or regulatory effect that warrants further investigation. nih.gov Similarly, studies in Streptococcus mutans have described an energy-dependent cycle involving xylitol-5-phosphate, hinting at a complex regulatory role. Understanding these networks could reveal how cells sense and respond to metabolic stress related to pentose sugar metabolism. Unraveling these pathways and networks will provide a more complete picture of cellular metabolism and may identify new targets for metabolic engineering and therapeutic intervention.

Engineering of Robust Microbial Cell Factories for Specific Biotransformations

The creation of highly efficient and robust microbial cell factories presents a significant opportunity for the sustainable production of valuable chemicals. Metabolic engineering strategies are increasingly being applied to various microorganisms, including Escherichia coli, Pichia pastoris, and Corynebacterium glutamicum, to optimize the bioconversion of substrates into desired products like xylitol (B92547). mdpi.comnih.gov Future work will aim to move beyond simple pathway overexpression to more sophisticated, multi-level engineering approaches.

Key strategies for developing these next-generation cell factories include:

Enhancing Cofactor Regeneration : Many enzymatic steps in xylitol-related pathways are dependent on cofactors like NADPH. mdpi.comresearchgate.net Engineering strains to have an enhanced supply of these cofactors is critical for maximizing product yield.

Improving Substrate Transport : The efficiency with which a cell can uptake the initial substrate, such as xylose, is often a limiting factor. researchgate.net Research into identifying and overexpressing highly efficient sugar transporters is a promising avenue.

Dynamic Metabolic Control : Implementing synthetic biology tools to create dynamic regulatory circuits can allow for temporal control of metabolic pathways. nih.gov This can help balance cell growth with product formation, minimizing metabolic burden and preventing the buildup of toxic intermediates like xylitol-5-phosphate. nih.gov

Utilizing Sustainable Feedstocks : A major goal is to engineer microbes that can efficiently utilize inexpensive and renewable carbon sources, such as glycerol, methanol, or hemicellulosic hydrolysates from agricultural waste. nih.govdntb.gov.ua

The table below summarizes recent metabolic engineering strategies employed in different microbial hosts for xylitol production, highlighting the diversity of approaches being explored.

Host OrganismEngineering StrategyKey Finding
Pichia pastorisCombination of two synthetic pathways and introduction of a novel NADPH-dependent xylitol dehydrogenase.Achieved a record-high yield of 0.14 g xylitol/g glucose and demonstrated production from glycerol and methanol. nih.gov
Escherichia coliOverexpression of a soluble pyridine nucleotide transhydrogenase (sthA) to increase NADPH supply.Improved the xylitol titer significantly. mdpi.comresearchgate.net
Escherichia coliScreening and overexpression of various xylose transporters, including mutants of the xylose symporter Glf.Identified a mutant transporter (glfL445I) that markedly improved xylitol production. mdpi.comresearchgate.net
Candida tropicalisCo-expression of two genes involved in the pentose phosphate (B84403) pathway.Resulted in an enhancement of xylitol production. dntb.gov.ua

These efforts are paving the way for the development of economically viable and environmentally friendly bioprocesses. nih.govnih.gov

Development of Advanced Analytical Platforms for In Situ Metabolite Monitoring

A significant challenge in studying and engineering metabolic pathways is the ability to monitor the concentration of key intermediates like this compound in real-time and within a living cell or bioreactor (in situ). Traditional methods often require cell lysis, which is destructive and does not capture the dynamic nature of metabolism. The future in this area lies in the development of advanced analytical platforms that can provide continuous, high-resolution data.

Microfluidic devices are emerging as a powerful tool for this purpose. nih.govacs.org These "lab-on-a-chip" systems can handle minute sample volumes and integrate various analytical steps, from cell culture and sample preparation to detection. nih.govpatsnap.com Coupling microfluidics with highly sensitive detection methods like mass spectrometry allows for real-time analysis of metabolites from single cells or small cell populations. acs.orgresearchgate.net This enables researchers to study cellular heterogeneity and observe metabolic responses to stimuli with unprecedented detail.

Another promising direction is the development of genetically encoded biosensors. These are engineered proteins that can be expressed within a cell and report on the concentration of a specific metabolite by changing their fluorescence or other optical properties. While not yet developed for this compound specifically, the creation of such a sensor would be a breakthrough, allowing for non-invasive, dynamic monitoring of its intracellular levels. Other technologies like rolling circle amplification (RCA) are also being explored for their potential in ultra-sensitive biomolecule detection, which could be adapted for monitoring pathway components. mdpi.com These advanced platforms are essential for gaining a deeper understanding of metabolic dynamics and for the rapid testing and optimization of engineered microbial strains.

Understanding Complex Regulatory Mechanisms Governed by Phosphorylated Sugars

Phosphorylated sugars are not merely intermediates in metabolic pathways; they are also critical regulatory molecules that signal the energy and nutrient status of the cell. youtube.comnih.gov Glucose-6-phosphate, for example, is a central hub in metabolism that allosterically regulates multiple enzymes, connecting glycolysis, the pentose phosphate pathway, and glycogen synthesis. nih.govnih.gov Future research aims to understand if this compound and other phosphorylated pentoses play similarly complex regulatory roles.

The accumulation of certain sugar phosphates can be toxic, leading to a condition known as "sugar-phosphate stress." asm.org This stress can inhibit essential enzymes and disrupt cellular homeostasis. The observed growth inhibition in C. glutamicum due to xylitol-5-phosphate accumulation is a clear example of such an effect. nih.gov Elucidating the precise mechanisms of this toxicity is a key research goal.

Furthermore, protein phosphorylation—the addition of a phosphate group to a protein—is a primary mechanism for controlling enzyme activity and signal transduction. youtube.comyoutube.com It is plausible that the levels of phosphorylated sugars like this compound could influence the activity of protein kinases and phosphatases, thereby linking the metabolic state to the broader cellular signaling network. embopress.org Investigating these potential interactions will reveal a new layer of metabolic regulation, where intermediates not only participate in their own pathways but also modulate other cellular processes through complex signaling cascades.

Q & A

Basic: What is the role of D-Xylulose 5-phosphate in central metabolic pathways?

Answer:
D-Xylulose 5-phosphate (Xu5P) is a pivotal metabolite in the non-oxidative phase of the pentose phosphate pathway (PPP) , where it serves as a substrate for transketolase and transaldolase reactions to regenerate glycolytic intermediates (e.g., fructose 6-phosphate) and produce ribose 5-phosphate for nucleotide biosynthesis . Methodologically, its role can be traced using isotopic labeling (e.g., ¹³C-glucose) to track carbon flux through the PPP and quantify Xu5P pools via LC-MS or NMR . Additionally, enzymatic assays with ribulose 5-phosphate epimerase (which converts ribulose 5-phosphate to Xu5P) can confirm its formation .

Basic: How can researchers quantify D-Xylulose 5-phosphate in cellular extracts?

Answer:
Quantification requires enzymatic coupled assays or chromatographic techniques :

  • Enzymatic assays : Use purified transketolase and ribose 5-phosphate isomerase to convert Xu5P into measurable products (e.g., sedoheptulose 7-phosphate), coupled with NADH/NADPH detection for spectrophotometric analysis .
  • HPLC or LC-MS : Employ anion-exchange chromatography with UV detection (210–260 nm) or tandem mass spectrometry for higher sensitivity, validated against synthetic Xu5P standards .

Advanced: How does D-Xylulose 5-phosphate regulate cross-talk between glycolysis and gluconeogenesis?

Answer:
Xu5P acts as a regulatory metabolite in hepatocytes by modulating fructose 2,6-bisphosphate (F2,6BP) levels. It activates protein phosphatase 2A (PP2A) , which dephosphorylates and activates phosphofructokinase-2 (PFK-2) , increasing F2,6BP to stimulate glycolysis and inhibit gluconeogenesis . To study this, researchers use:

  • Knockout models (e.g., liver-specific PP2A deletion) to dissect Xu5P signaling.
  • Metabolomic profiling under glucose-rich vs. fasted conditions to correlate Xu5P levels with F2,6BP fluctuations .

Advanced: What experimental strategies resolve contradictions in Xu5P’s role in lipid synthesis vs. oxidative stress?

Answer:
Xu5P has dual roles: (1) promoting glucose-induced lipogenesis via PP2A activation and (2) supplying NADPH (via PPP) to mitigate oxidative stress. Contradictions arise when studies report context-dependent effects (e.g., cancer vs. normal cells). To reconcile these:

  • Use tissue-specific isotopic tracing to quantify NADPH contribution from PPP versus other pathways (e.g., malic enzyme).
  • Apply multi-omics integration (transcriptomics + metabolomics) to identify regulatory nodes (e.g., Xu5P’s interaction with AMPK or SREBP1c) .

Advanced: How can researchers target the MEP pathway’s Xu5P-dependent steps for antibiotic development?

Answer:
The MEP pathway in pathogens (e.g., Mycobacterium) relies on 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR) , which converts DOXP to MEP. Xu5P analogs (e.g., fosmidomycin) inhibit DXR. Methodologies include:

  • Structure-based drug design : Use X-ray crystallography of DXR–inhibitor complexes to optimize binding .
  • In silico screening : Virtual libraries are screened for non-hydroxamate inhibitors with improved lipophilicity and bacterial membrane penetration .

Basic: What enzymes are critical for Xu5P interconversion in the PPP?

Answer:
Key enzymes include:

  • Ribulose 5-phosphate epimerase : Converts ribulose 5-phosphate to Xu5P .
  • Transketolase : Transfers a 2-carbon unit from Xu5P to ribose 5-phosphate, yielding sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate .
    Experimental validation involves knockdown/overexpression models (e.g., CRISPR-Cas9) and enzyme kinetics (Km/Vmax for substrate specificity) .

Advanced: What are the challenges in modeling Xu5P flux in dynamic metabolic networks?

Answer:
Challenges include:

  • Compartmentalization : Xu5P exists in cytosol (PPP) and plastids (MEP pathway), requiring subcellular fractionation for accurate modeling .
  • Isotope scrambling : Non-oxidative PPP reactions redistribute ¹³C labels, complicating flux analysis. Solutions include stationary metabolic flux analysis (MFA) with constraints from knockout mutants .

Basic: How is Xu5P linked to nucleotide biosynthesis?

Answer:
Xu5P is reconverted to ribose 5-phosphate (via PPP) to serve as a precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) , a substrate for purine/pyrimidine synthesis. Researchers can:

  • Use ¹⁴C-ribose labeling to track incorporation into RNA/DNA.
  • Inhibit transketolase (e.g., oxythiamine) to disrupt Xu5P–ribose 5-phosphate cycling and quantify nucleotide depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.